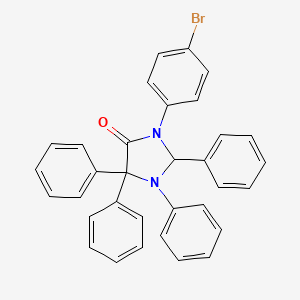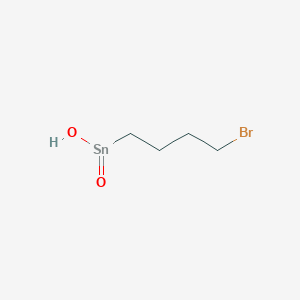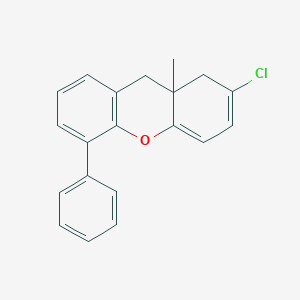
2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)- is a synthetic organic compound that features a benzimidazole ring and a nitrophenyl group. Compounds with these structural motifs are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)- typically involves the condensation of a benzimidazole derivative with a nitrophenyl-substituted propenone. Common reagents used in this synthesis include:
- Benzimidazole derivatives
- 4-nitrobenzaldehyde
- Base catalysts (e.g., sodium hydroxide or potassium carbonate)
- Solvents such as ethanol or methanol
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods ensure high yield and purity, which are essential for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The benzimidazole ring is known to interact with DNA and proteins, which could explain its potential biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-phenyl-: Lacks the nitro group, which may result in different biological activities.
2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-: Contains a methoxy group instead of a nitro group, which can affect its reactivity and applications.
Uniqueness
The presence of both the benzimidazole ring and the nitrophenyl group in 2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)- makes it unique. The nitro group can enhance its biological activity and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
59336-49-1 |
|---|---|
Fórmula molecular |
C16H11N3O3 |
Peso molecular |
293.28 g/mol |
Nombre IUPAC |
1-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H11N3O3/c20-15(16-17-13-3-1-2-4-14(13)18-16)10-7-11-5-8-12(9-6-11)19(21)22/h1-10H,(H,17,18) |
Clave InChI |
SVCFXEJYYFCQDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-1H-pyrazole](/img/structure/B14599461.png)



![1-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14599487.png)



![2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14599500.png)
![6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione](/img/structure/B14599510.png)
![10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14599516.png)
![2,6-Dimethoxy-4-[1-(3,4,5-trimethoxyphenyl)propan-2-yl]phenol](/img/structure/B14599522.png)
![2-[Methyl(phenyl)amino]ethane-1-sulfonyl fluoride](/img/structure/B14599525.png)
